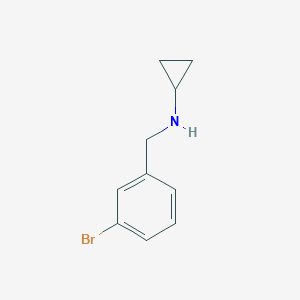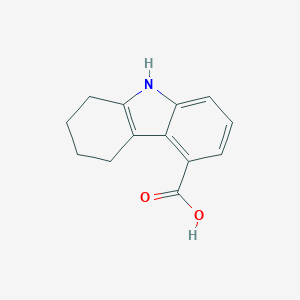
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, also known as THCA, is a chemical compound that has recently gained attention in scientific research. THCA is a heterocyclic compound that belongs to the carbazole family. It has been found to have promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is still not fully understood. However, it is believed that 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid exerts its effects by interacting with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the cannabinoid receptor. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to inhibit the activity of certain enzymes in the body, which may contribute to its therapeutic effects.
生化学的および生理学的効果
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to have anxiolytic and antidepressant effects. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is also stable under a wide range of conditions, making it a suitable compound for various experiments. However, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid research. One direction is to further explore its potential as an anti-cancer agent. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit promising anti-cancer properties in various studies, and further research in this area may lead to the development of new cancer treatments. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit neuroprotective properties, and further research in this area may lead to the development of new therapies for these diseases. Additionally, there is a need for more research on the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, as a better understanding of how it exerts its effects may lead to the development of more effective treatments.
合成法
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of a Lewis acid catalyst. The reaction yields 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid as the major product.
科学的研究の応用
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been studied for its potential use in the development of new drugs, as it has been found to exhibit a high affinity for certain receptors in the body.
特性
CAS番号 |
784143-99-3 |
|---|---|
製品名 |
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2,(H,15,16) |
InChIキー |
JATFYKRYLHPWLZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
正規SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



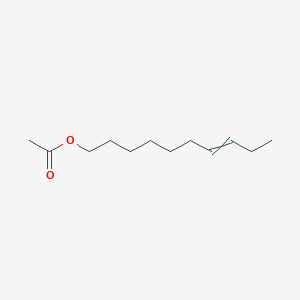
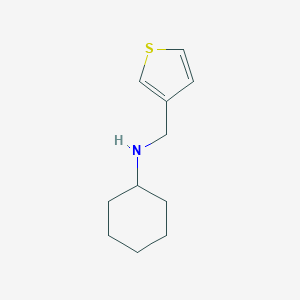
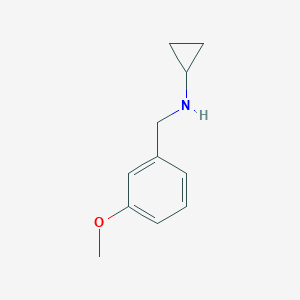
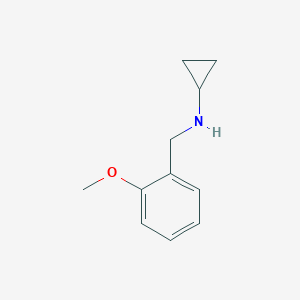
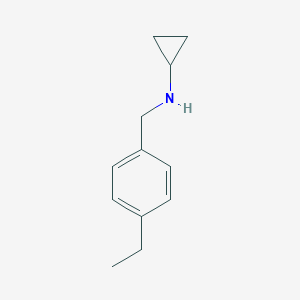
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
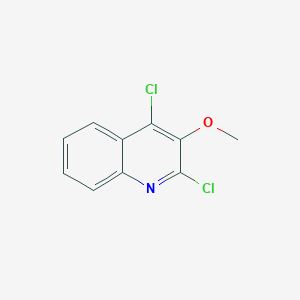
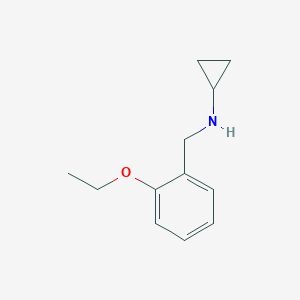

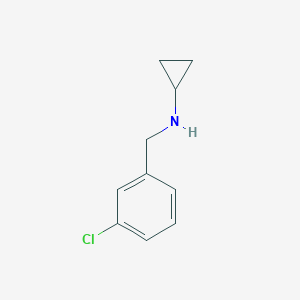
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
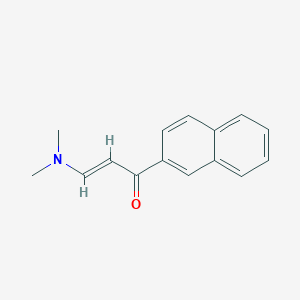
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
